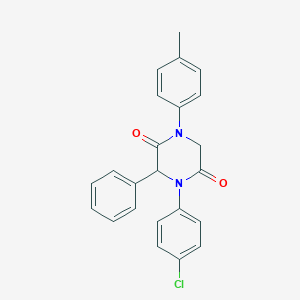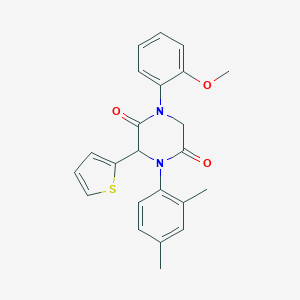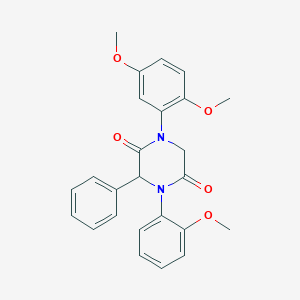
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as DPP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has a complex chemical structure that makes it an interesting target for research.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to activate the p53 tumor suppressor protein, which induces cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anticancer drugs. However, its complex chemical structure and limited availability can make it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, and the exploration of its potential applications in other medical conditions. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione can be synthesized using various methods, including the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with phenylhydrazine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 1,2-bis(2-methoxyphenyl)ethane-1,2-dione with 2,5-dimethoxyaniline in the presence of sodium acetate and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenyl-2,5-piperazinedione has been studied for its potential therapeutic effects in various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. This compound has also been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain.
Propiedades
Fórmula molecular |
C25H24N2O5 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O5/c1-30-18-13-14-22(32-3)20(15-18)26-16-23(28)27(19-11-7-8-12-21(19)31-2)24(25(26)29)17-9-5-4-6-10-17/h4-15,24H,16H2,1-3H3 |
Clave InChI |
VNAGYVVNBJVYDY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)
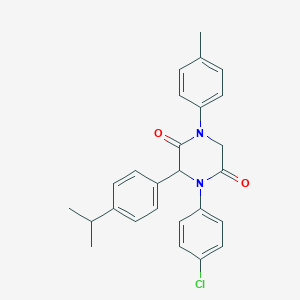
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)

![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
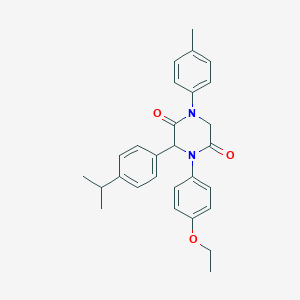
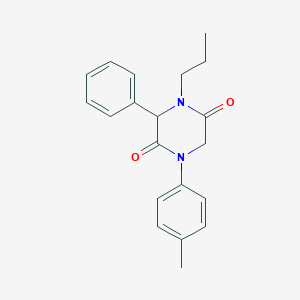

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)


